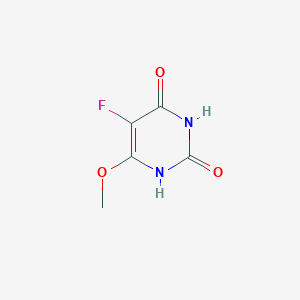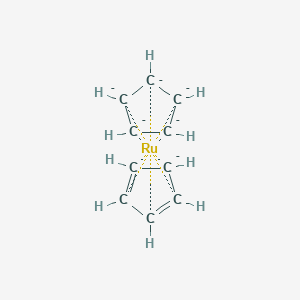
Cyclopenta-1,3-diene;cyclopentane;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;cyclopentane;ruthenium is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a ruthenium-based catalyst that is used in various chemical reactions, particularly in the field of organic synthesis.
Mécanisme D'action
The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;ruthenium involves the coordination of the ruthenium atom with the substrate molecule. The resulting complex undergoes various chemical reactions, such as oxidative addition, reductive elimination, and ligand exchange, which ultimately lead to the desired product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;ruthenium. However, studies have shown that this compound is relatively non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Cyclopenta-1,3-diene;cyclopentane;ruthenium as a catalyst offers several advantages in lab experiments. This compound is highly efficient, selective, and versatile, making it suitable for a wide range of chemical reactions. However, there are also some limitations associated with its use, such as the high cost of the compound and the need for specialized equipment and expertise.
Orientations Futures
There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium. Some potential areas of interest include the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its potential use in pharmaceuticals and other biomedical applications.
Conclusion:
Cyclopenta-1,3-diene;cyclopentane;ruthenium is a ruthenium-based catalyst that has numerous scientific research applications, particularly in the field of organic synthesis. The synthesis method involves the reaction of cyclopentadiene with ruthenium trichloride in the presence of a reducing agent. The mechanism of action involves the coordination of the ruthenium atom with the substrate molecule. While there are several advantages associated with the use of this compound as a catalyst, there are also some limitations, such as the high cost of the compound and the need for specialized equipment and expertise. There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium, including the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;cyclopentane;ruthenium has numerous scientific research applications, particularly in the field of organic synthesis. This compound is used as a catalyst in various chemical reactions, such as hydrogenation, isomerization, and dehydrogenation. It is also used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Propriétés
Numéro CAS |
156206-09-6 |
|---|---|
Nom du produit |
Cyclopenta-1,3-diene;cyclopentane;ruthenium |
Formule moléculaire |
C10H10Ru-6 |
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
Clé InChI |
KRRYFXOQIMANBV-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru] |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru] |
Synonymes |
1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



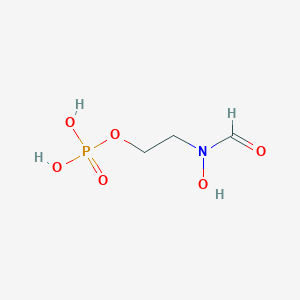
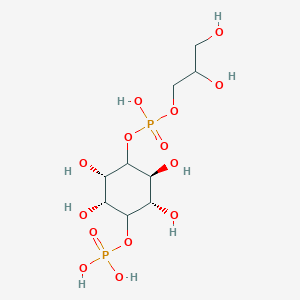
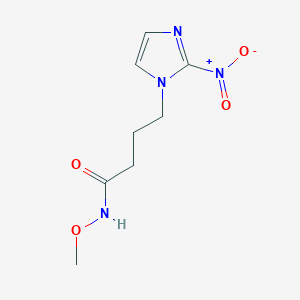
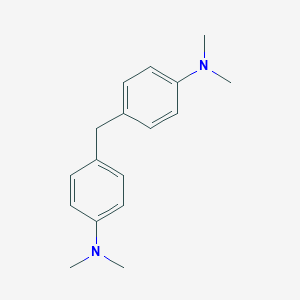
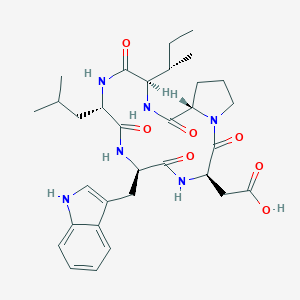
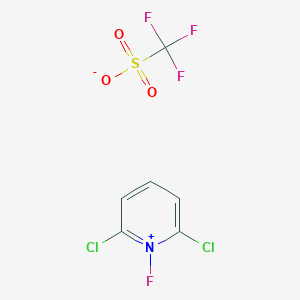
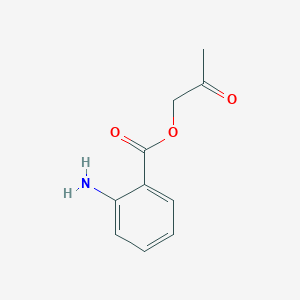
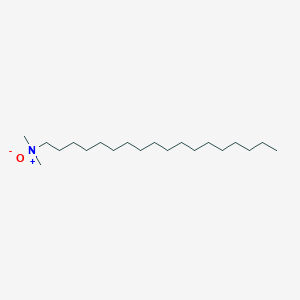
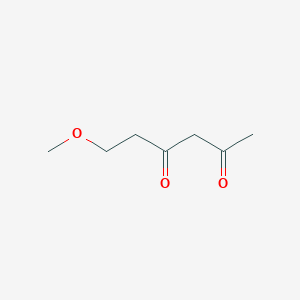
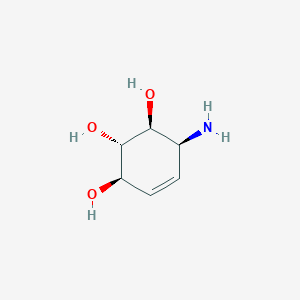
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
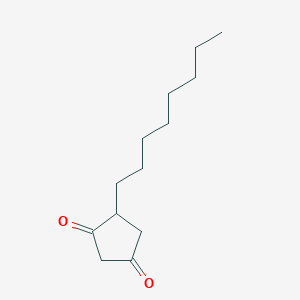
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
